![molecular formula C12H10ClNOS B1596871 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 54001-07-9](/img/structure/B1596871.png)
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Vue d'ensemble
Description
The compound “1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone” is a chemical compound with the molecular formula C12H10ClNOS . It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The exact 3D conformer or crystal structure was not found in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 251.73 g/mol . It has a topological polar surface area of 58.2 Ų . Other specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Researchers have developed efficient methods for synthesizing novel classes of derivatives related to "1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone." For instance, Tahtaci and Aydin (2019) reported a simple and efficient approach for synthesizing a new series of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, highlighting the versatility of thiazole derivatives in organic synthesis (Tahtaci & Aydin, 2019).
Antimicrobial and Antifungal Activity
Derivatives of "this compound" have been explored for their potential antimicrobial and antifungal activities. Liu et al. (2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, which exhibited moderate inhibitory activity against Gibberella zeae, a fungal pathogen (Liu et al., 2012).
Biocatalysis for Chiral Synthesis
The compound and its related structures have been used as substrates in biocatalytic processes for the synthesis of chiral intermediates. Miao et al. (2019) described the use of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the potential of these compounds in pharmaceutical synthesis (Miao et al., 2019).
Material Science and Molecular Docking
In material science and computational chemistry, derivatives of "this compound" have been utilized for molecular docking studies to explore interactions with biological targets. For example, ShanaParveen et al. (2016) reported on the vibrational and structural observations and conducted molecular docking studies on a related compound, illustrating its potential as an inhibitor against kinesin spindle protein (ShanaParveen et al., 2016).
Anticancer Research
The synthesized derivatives have also shown potential as anti-breast cancer agents. Mahmoud et al. (2021) developed thiazolyl(hydrazonoethyl)thiazoles with promising activities against MCF-7 tumor cells, indicating the relevance of these compounds in anticancer research (Mahmoud et al., 2021).
Mécanisme D'action
Target of Action
The compound “1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone” is a complex molecule that may interact with multiple targets. It’s worth noting that both indole and thiazole derivatives, which share structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes at the molecular level . For instance, chlorfenapyr, a pesticide with a similar structure, works by disrupting the production of adenosine triphosphate .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature and light conditions can also impact the stability of the compound .
Analyse Biochimique
Biochemical Properties
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions can lead to changes in the biochemical environment, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation This binding interaction can result in changes in gene expression, ultimately affecting cellular functions
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular functions, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly with varying dosages. Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. The compound’s role in these pathways is crucial for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within the cell. Understanding these transport mechanisms is vital for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The precise localization of this compound can influence its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJEFHMMZUNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369510 | |
| Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54001-07-9 | |
| Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


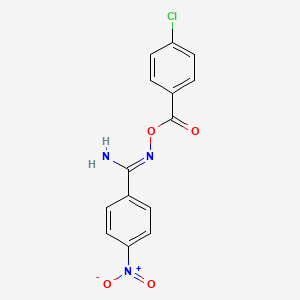
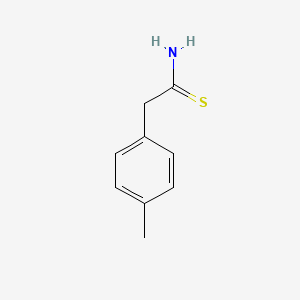
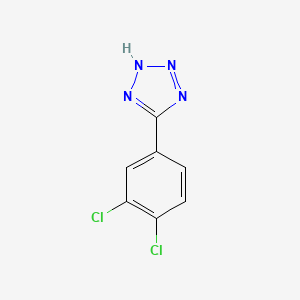
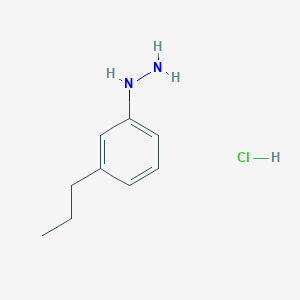



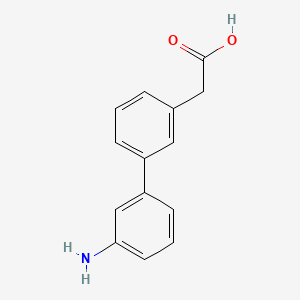

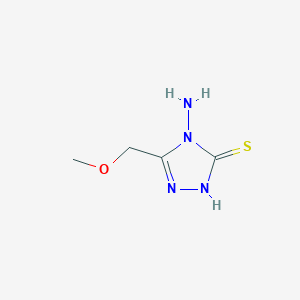


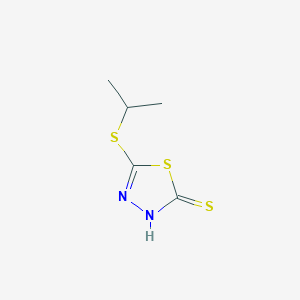
![4-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B1596810.png)
